
Lysine-iodosalicylyl-methotrexate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine-iodosalicylyl-methotrexate, also known as this compound, is a useful research compound. Its molecular formula is C28H29IN12O5 and its molecular weight is 738.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Enhanced Delivery Mechanism
2.1. Conjugation with Lysine
The conjugation of MTX with lysine aims to exploit the amino acid transport system to facilitate better uptake into the brain. Research indicates that this modification significantly increases the concentration of MTX in brain tissues compared to unmodified MTX. The lysine moiety enhances transport across the BBB due to its ability to utilize endogenous transport mechanisms .
2.2. Iodosalicylic Acid Component
The inclusion of iodosalicylic acid in the compound may provide additional benefits, such as improved solubility and potential radiopharmaceutical applications due to iodine's radioactive properties. This could enable imaging studies or targeted radiotherapy for brain tumors .
Pharmacokinetics and Biodistribution
Studies have shown that this compound exhibits favorable pharmacokinetic properties, including increased stability in physiological conditions and prolonged half-life in plasma. For instance, the conjugate demonstrated a half-life of approximately 193.57 minutes in plasma, which supports sustained drug release profiles conducive to therapeutic applications .
Case Studies and Clinical Applications
4.1. Brain Tumor Treatment
One notable application of this compound is in the treatment of brain tumors, where traditional MTX is limited due to its inability to cross the BBB effectively. In vivo studies have indicated that this conjugate can significantly enhance drug accumulation in brain tissues, suggesting its potential as a more effective treatment option for CNS malignancies .
4.2. Combination Therapies
The compound may also be explored in combination therapies with other anticancer agents or immunomodulators to enhance overall efficacy and reduce resistance mechanisms commonly observed with monotherapies .
Comparative Analysis Table
Property | Lysine-Iodosalicylyl-MTX | Methotrexate |
---|---|---|
Blood-Brain Barrier Penetration | High | Low |
Stability (t½ in Plasma) | 193.57 min | Varies |
Therapeutic Use | CNS tumors | Various cancers, RA |
Mechanism of Action | DHFR inhibition | DHFR inhibition |
Potential for Combination Therapy | Yes | Yes |
Propiedades
Número CAS |
108919-01-3 |
---|---|
Fórmula molecular |
C28H29IN12O5 |
Peso molecular |
738.5 g/mol |
Nombre IUPAC |
(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2 |
Clave InChI |
UUWWSJGDUVBELF-PDXBUTOOSA-N |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
SMILES isomérico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
Key on ui other cas no. |
108919-01-3 |
Sinónimos |
lysine-iodosalicylyl-methotrexate N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.